DCFPE

Description

Properties

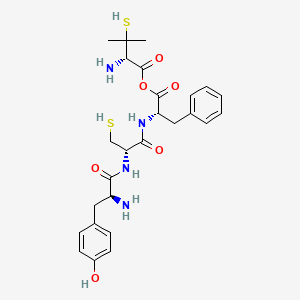

IUPAC Name |

[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl] (2S)-2-amino-3-methyl-3-sulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O6S2/c1-26(2,38)21(28)25(35)36-24(34)19(13-15-6-4-3-5-7-15)29-23(33)20(14-37)30-22(32)18(27)12-16-8-10-17(31)11-9-16/h3-11,18-21,31,37-38H,12-14,27-28H2,1-2H3,(H,29,33)(H,30,32)/t18-,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINHQEFGHROEAQ-BURNTYAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)N)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151804 | |

| Record name | H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117550-12-6 | |

| Record name | H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117550126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Fire: A Technical Guide to Cellular ROS Detection with DCF Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The detection and quantification of intracellular reactive oxygen species (ROS) are pivotal in understanding cellular signaling, pathophysiology, and drug efficacy. Among the various available methods, the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) remains one of the most common approaches due to its simplicity and sensitivity. This technical guide provides an in-depth exploration of the core mechanism of DCF fluorescence in cellular systems. It details the biochemical transformations of DCFH-DA, discusses the key cellular players involved, and presents comprehensive experimental protocols for its application. Furthermore, this guide critically evaluates the specificity of the probe and addresses the potential artifacts and limitations, offering a balanced perspective for robust experimental design and data interpretation. Included are signaling pathway diagrams and experimental workflows to visually articulate the complex processes involved.

The Core Mechanism: From Non-Fluorescent Precursor to Fluorescent Reporter

The utility of DCFH-DA as a probe for intracellular ROS hinges on a two-step conversion process that transforms a non-fluorescent molecule into a highly fluorescent one.

-

Cellular Uptake and Deacetylation: The journey begins with the cell-permeable molecule, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Being lipophilic, DCFH-DA readily diffuses across the cell membrane into the cytoplasm.[1] Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the DCFH-DA molecule.[2][3] This enzymatic action results in the formation of 2',7'-dichlorodihydrofluorescein (DCFH), a polar and non-fluorescent molecule that is now trapped within the cell due to its reduced membrane permeability.[4]

-

Oxidation to the Fluorescent DCF: The non-fluorescent DCFH is the actual indicator for ROS. In the presence of various reactive oxygen species, DCFH undergoes a one- or two-electron oxidation to become 2',7'-dichlorofluorescein (DCF).[2][3] DCF is a highly fluorescent compound that, when excited by light at approximately 485-495 nm, emits a green fluorescence with a maximum at around 520-535 nm.[3][5] The intensity of this green fluorescence is directly proportional to the amount of ROS present within the cell.[4]

Specificity of DCFH-DA: A General Indicator of Oxidative Stress

While widely used, it is crucial to understand that DCFH-DA is not a specific probe for a single type of ROS. Instead, it is considered a general indicator of oxidative stress. The oxidation of DCFH can be mediated by a variety of reactive species, with differing efficiencies.

-

High Reactivity: DCFH is readily oxidized by hydroxyl radicals (•OH), peroxyl radicals (ROO•), and nitrogen dioxide (•NO2).[6][7]

-

Controversial Reactivity: The reactivity of DCFH with hydrogen peroxide (H₂O₂) is a subject of debate. Direct reaction is slow, but in the presence of cellular peroxidases or transition metals like iron, the oxidation is significantly enhanced.[7][8] The probe's reactivity with singlet oxygen is also contested in the literature.[6][9]

-

Low to No Reactivity: DCFH shows little to no direct reactivity with superoxide anions (O₂•⁻).[4]

This broad reactivity underscores the importance of interpreting DCF fluorescence data as a measure of the overall cellular redox state rather than attributing it to a specific ROS.

Key Signaling Pathways Investigated with DCF Fluorescence

The DCFH-DA assay is a valuable tool for investigating signaling pathways that modulate ROS production. Two prominent examples are the NADPH oxidase (NOX) and the Nrf2 pathways.

NADPH Oxidase (NOX) Pathway

The NOX family of enzymes are major sources of cellular ROS, producing superoxide by transferring an electron from NADPH to molecular oxygen. This superoxide can then be converted to other ROS. Activation of NOX enzymes by various stimuli, such as growth factors or inflammatory signals, leads to a rapid increase in intracellular ROS, which can be readily detected by an increase in DCF fluorescence.[7]

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[10] Under basal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes. The DCFH-DA assay can be used to assess the effectiveness of Nrf2 activation in mitigating oxidative stress; successful activation of the Nrf2 pathway would be expected to lead to a decrease in DCF fluorescence in response to an oxidative challenge.[11]

Quantitative Data Presentation

The following table summarizes representative quantitative data from various studies, illustrating the fold change in DCF fluorescence in response to different stimuli. It is important to note that absolute fluorescence values can vary significantly between experiments and cell types; therefore, data are often presented as a fold change relative to an untreated control.

| Cell Line | Stimulus | Concentration | Duration | Fold Change in DCF Fluorescence (approx.) | Reference |

| HCT116 | Ferrous Sulfate | 100 µM | 24 h | ~1.5 - 2.0 | [12] |

| HCT116 | Doxorubicin | 10 µM | 24 h | ~2.0 - 2.5 | [12] |

| Murine Islets | 3 mM Glucose | - | - | 1.0 (baseline) | [5] |

| Murine Islets | 20 mM Glucose | - | - | ~0.75 | [5] |

| HeLa | M-HFn@AS | - | - | ~4.0 - 5.0 | [11] |

| TKE2 | H₂O₂ | 200 µM | - | ~2.5 | [10] |

| K7M2 | ACCT NCs | - | 8 h | ~3.0 - 4.0 | [13] |

Detailed Experimental Protocols

Robust and reproducible data from the DCFH-DA assay requires careful attention to the experimental protocol. Below are detailed methodologies for common applications.

Protocol for Adherent Cells using a Microplate Reader

This protocol is suitable for high-throughput screening of compounds that may modulate intracellular ROS levels.

-

Cell Seeding:

-

Seed adherent cells in a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DCFH-DA in cell culture-grade DMSO. Store in small aliquots at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution of 10-25 µM DCFH-DA in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS).[5] It is critical to prepare this solution fresh and protect it from light.[12]

-

-

Cell Staining:

-

Remove the culture medium from the wells and wash the cells once with pre-warmed PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[5]

-

-

Treatment and Measurement:

-

After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.[12]

-

Add the experimental compounds (e.g., ROS inducers or inhibitors) diluted in cell culture medium to the respective wells. Include appropriate controls (untreated, vehicle control, positive control such as H₂O₂ or tert-butyl hydroperoxide).[1]

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[2] Kinetic reads can be performed at various time points.

-

References

- 1. bioquochem.com [bioquochem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of DCF fluorescence as a measure of reactive oxygen species in murine islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Understanding Oxidative Stress Using the DCFH-DA Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay, a widely used method for detecting intracellular reactive oxygen species (ROS) and oxidative stress. It covers the core principles of the assay, detailed experimental protocols, data interpretation, and its application in studying cellular signaling pathways.

Introduction to Oxidative Stress

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products.[1][2] ROS are chemically reactive molecules containing oxygen, such as superoxide, hydrogen peroxide, and hydroxyl radicals.[3] While ROS play essential roles in cell signaling and homeostasis, their overproduction can lead to significant damage to cellular structures, including DNA, proteins, and lipids.[1][2][3][4] This cumulative damage is implicated in the pathology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][5][6] Therefore, the accurate measurement of ROS is crucial for understanding and combating these conditions.[1]

Principle of the DCFH-DA Assay

The DCFH-DA assay is one of the most common methods for measuring intracellular ROS.[1][7] It utilizes a cell-permeant, non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2][4][8] The principle of the assay involves a two-step process:

-

Cellular Uptake and Deacetylation: DCFH-DA, being lipophilic, readily diffuses across the cell membrane.[7] Inside the cell, it is deacetylated by intracellular esterases to form the non-fluorescent and cell-impermeable compound, 2',7'-dichlorodihydrofluorescein (DCFH).[2][3][4][8]

-

Oxidation and Fluorescence: In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[2][3][4][8] The resulting fluorescence intensity is directly proportional to the amount of ROS within the cell. The fluorescence can be measured using a fluorescence microscope, flow cytometer, or a microplate reader, with excitation and emission wavelengths typically around 485-495 nm and 529-535 nm, respectively.[2][3][4][8]

Diagram of the DCFH-DA Assay Principle

Caption: Workflow of the DCFH-DA assay within a cell.

Detailed Experimental Protocols

The following are generalized protocols for the DCFH-DA assay in cultured cells. It is important to note that optimal conditions, such as cell density and probe concentration, may vary depending on the cell type and experimental setup.[2][4]

3.1. Materials

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Positive control (e.g., tert-butyl hydroperoxide (TBHP) or H₂O₂)[4][9]

-

Black, clear-bottom 96-well plates (for microplate reader)

-

Adherent or suspension cells

3.2. Protocol for Adherent Cells (Microplate Reader)

| Step | Procedure |

| 1. Cell Seeding | Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.[9] |

| 2. Treatment | Treat cells with the experimental compounds (e.g., potential antioxidants or ROS inducers) for the desired duration. Include untreated controls. |

| 3. Positive Control | For a positive control, treat a set of wells with a known ROS inducer, such as 100 µM tert-butyl hydroperoxide (TBHP) for 4-6 hours or 1.6 mM H₂O₂ for 30 minutes, prior to the assay.[4][9][10] |

| 4. Probe Loading | Remove the treatment media and wash the cells once with pre-warmed PBS or HBSS.[11] Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium or PBS) to each well.[2][4][9] |

| 5. Incubation | Incubate the plate at 37°C for 30-45 minutes in the dark.[3][9] |

| 6. Measurement | Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of PBS to each well.[10] Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm.[9] |

3.3. Protocol for Suspension Cells (Flow Cytometry)

| Step | Procedure |

| 1. Cell Preparation | Harvest suspension cells and adjust the cell density to 1 x 10⁶ cells/mL in culture medium. |

| 2. Treatment | Treat cells with experimental compounds in tubes for the desired time. |

| 3. Probe Loading | Add DCFH-DA to a final concentration of 10-25 µM and incubate for 30 minutes at 37°C in the dark.[3] |

| 4. Analysis | Analyze the cells directly on a flow cytometer, measuring the green fluorescence (e.g., in the FITC channel).[7] |

Data Presentation and Analysis

Quantitative data from the DCFH-DA assay is typically presented as relative fluorescence units (RFU) or as a percentage of the control.

Table 1: Example of Quantitative Data from a DCFH-DA Assay

| Treatment Group | Concentration | Mean Fluorescence Intensity (RFU) | % of Control | p-value |

| Control | - | 1500 ± 120 | 100% | - |

| Compound A | 10 µM | 950 ± 80 | 63.3% | < 0.05 |

| Compound A | 50 µM | 600 ± 55 | 40.0% | < 0.01 |

| Positive Control (H₂O₂) | 100 µM | 4500 ± 350 | 300% | < 0.001 |

Data are represented as mean ± standard deviation.

Interpretation:

-

A decrease in fluorescence intensity compared to the control suggests that the treatment has antioxidant properties.

-

An increase in fluorescence indicates that the treatment induces oxidative stress.

-

Statistical analysis (e.g., t-test or ANOVA) is essential to determine the significance of the observed changes.

Application in Studying Signaling Pathways: The Nrf2-ARE Pathway

The DCFH-DA assay is a valuable tool for investigating signaling pathways involved in the cellular response to oxidative stress. A key pathway is the Nrf2-Antioxidant Response Element (ARE) pathway.[5][12]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[13] Upon exposure to oxidative stress, Keap1 is modified, leading to the release and stabilization of Nrf2.[14] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[5][13][15] This binding initiates the transcription of a battery of cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative damage.[13][16]

Diagram of the Nrf2-ARE Signaling Pathway

Caption: The Nrf2-ARE pathway activation by oxidative stress.

By using the DCFH-DA assay to quantify ROS levels, researchers can correlate changes in oxidative stress with the activation state of the Nrf2 pathway, for example, by subsequently measuring the expression of Nrf2-target genes.

Limitations and Considerations

While the DCFH-DA assay is a powerful tool, it is essential to be aware of its limitations to avoid misinterpretation of data:

-

Lack of Specificity: DCFH can be oxidized by a variety of ROS, including hydroxyl and peroxyl radicals, but it does not react directly with hydrogen peroxide.[17] Therefore, it provides a measure of the total oxidative stress rather than specific ROS types.[18]

-

Potential for Artifacts: Certain compounds can directly interact with the DCF probe or interfere with its fluorescence, leading to false-positive or false-negative results.[19][20] It is crucial to perform cell-free controls to test for direct interactions between the test compound and the dye.[19]

-

Photo-oxidation: The DCF molecule itself can be sensitive to light, which can lead to auto-oxidation and an overestimation of ROS levels. It is important to protect the cells from light during and after staining.[3]

Conclusion

The DCFH-DA assay is a versatile and sensitive method for the measurement of intracellular oxidative stress. When performed with appropriate controls and an awareness of its limitations, it provides valuable insights into the redox state of cells. This makes it an indispensable tool for researchers in various fields, including disease pathology, toxicology, and the development of novel antioxidant therapies.

References

- 1. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. doc.abcam.com [doc.abcam.com]

- 4. bioquochem.com [bioquochem.com]

- 5. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 7. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 8. insung.net [insung.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. nanopartikel.info [nanopartikel.info]

- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dysregulated Redox Signaling and Its Impact on Inflammatory Pathways, Mitochondrial Dysfunction, Autophagy and Cardiovascular Diseases [mdpi.com]

- 16. pnas.org [pnas.org]

- 17. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. | Semantic Scholar [semanticscholar.org]

Principle of Reactive Oxygen Species Detection with DCF: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for detecting reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to accurately perform and interpret ROS detection assays.

Core Principle of DCF-Based ROS Detection

The detection of intracellular ROS using 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a widely adopted method due to its simplicity and sensitivity.[1] The underlying principle relies on the enzymatic and chemical transformation of a non-fluorescent molecule into a highly fluorescent compound in the presence of ROS.[2][3][4]

The process begins with the cell-permeable DCFH-DA diffusing across the cell membrane.[5] Once inside the cell, intracellular esterases cleave the diacetate groups from the DCFH-DA molecule, converting it into the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[2][5] This de-esterified form is less membrane-permeable and is thus trapped within the cell.

In the presence of various reactive oxygen species, DCFH is oxidized to 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound.[2][3][4] The intensity of the green fluorescence emitted by DCF is directly proportional to the amount of ROS present within the cell.[6] This fluorescence can be quantified using various methods, including fluorescence microscopy, flow cytometry, and microplate readers.[2][3][4] DCF has a maximum excitation wavelength of approximately 495 nm and a maximum emission wavelength of around 529 nm.[2][4]

It is important to note that DCFH can be oxidized by a range of ROS, including hydroxyl radicals (•OH) and peroxyl radicals, making it a general indicator of oxidative stress rather than a probe for a specific ROS.[3][5]

Quantitative Data Summary for DCFH-DA Assays

The following table summarizes key quantitative parameters for DCFH-DA based ROS detection across different platforms. These values represent common starting points, and optimization is often necessary for specific cell types and experimental conditions.

| Parameter | Microplate Reader (Adherent Cells) | Flow Cytometry (Suspension Cells) | Fluorescence Microscopy (Adherent Cells) |

| Cell Seeding Density | 2.5 x 10⁴ cells/well (96-well plate)[4][7] | 1 x 10⁶ cells/mL[3][7] | 2 x 10⁵ cells/well (24-well plate)[8] |

| DCFH-DA Stock Solution | 10-20 mM in DMSO[9] | 20 mM in DMSO[4][7] | 10 mM in DMSO[8] |

| DCFH-DA Working Conc. | 10-25 µM[2][4][7] | 10-25 µM[3][4][7] | 10 µM[8][9] |

| Incubation Time | 15-60 minutes[2][4][7] | 30 minutes[3] | 30 minutes[8] |

| Incubation Temperature | 37°C[7][8][9] | 37°C[3] | 37°C[8][9] |

| Positive Control | ~100 µM tert-butyl hydroperoxide (TBHP)[4][7] | Not specified | 100 µM ferrous sulfate or 10 µM doxorubicin[8] |

| Excitation Wavelength | 485 nm[3][8] | 488 nm (laser)[4] | GFP channel (approx. 488 nm)[8] |

| Emission Wavelength | 530-535 nm[3][4][8] | 535 nm (typically FL1)[4] | GFP channel (approx. 510-530 nm)[8] |

Detailed Experimental Protocols

ROS Detection in Adherent Cells using a Microplate Reader

This protocol is adapted for the analysis of ROS in adherent cells cultured in a 96-well microplate.

Materials:

-

Adherent cells

-

Complete culture medium

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom microplate at a density of approximately 2.5 x 10⁴ cells per well.[4][7] Culture overnight under standard conditions to allow for cell adherence.

-

Preparation of DCFH-DA Working Solution: Prepare a 10-20 mM stock solution of DCFH-DA in DMSO.[9] Immediately before use, dilute the stock solution in pre-warmed serum-free medium or PBS to a final working concentration of 10-25 µM.[2][4][7]

-

Cell Treatment: Remove the culture medium from the wells and wash the cells once with warm PBS.

-

Loading with DCFH-DA: Add 100 µL of the DCFH-DA working solution to each well and incubate for 15-60 minutes at 37°C in the dark.[2][4][7]

-

Washing: Remove the DCFH-DA working solution and wash the cells once with PBS.

-

Induction of ROS (Optional): If investigating the effect of a specific treatment, add the compound of interest to the wells and incubate for the desired period. Include appropriate vehicle controls. A positive control, such as ~100 µM tert-butyl hydroperoxide (TBHP), can be used to induce ROS.[4][7]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at 530-535 nm.[3][4][8]

ROS Detection in Suspension Cells using Flow Cytometry

This protocol details the measurement of ROS in suspension cells.

Materials:

-

Suspension cells

-

Complete culture medium

-

DCFH-DA

-

DMSO

-

PBS

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Grow suspension cells to the desired density. Collect the cells by centrifugation and wash once with PBS.

-

Preparation of DCFH-DA Working Solution: Prepare a 20 mM stock solution of DCFH-DA in DMSO.[4][7] Just before use, dilute the stock solution in serum-free medium or PBS to a final working concentration of 10-25 µM.[3][4][7]

-

Cell Staining: Resuspend the cell pellet in the DCFH-DA working solution at a concentration of 1 x 10⁶ cells/mL.[3][7]

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[3]

-

Washing: After incubation, wash the cells by centrifugation with PBS to remove excess probe.

-

Induction of ROS (Optional): Resuspend the stained cells in fresh medium and treat with the compound of interest for the desired time.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer. Use the 488 nm laser for excitation and detect the emission in the green channel (typically FL1, around 535 nm).[4]

Visualizations of Signaling Pathways and Workflows

DCFH-DA Experimental Workflow

The following diagram illustrates the key steps in the DCFH-DA assay for cellular ROS detection.

Caption: Workflow of the DCFH-DA assay for detecting intracellular ROS.

ROS-Mediated MAPK Signaling Pathway

Reactive oxygen species can activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and stress responses.

Caption: Simplified diagram of ROS-mediated activation of the JNK/AP-1 signaling pathway.

ROS-Mediated NF-κB Signaling Pathway

ROS are also known to activate the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.

Caption: Overview of the canonical NF-κB signaling pathway activated by ROS.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of redox potential and reactive oxygen species in stress signaling [orbi.uliege.be]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Beginner's Guide to Choosing Your ROS Probe: DCFH-DA vs. The Field

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Reactive Oxygen Species (ROS) are pivotal signaling molecules implicated in a myriad of physiological and pathological processes. Their accurate detection is paramount for researchers in fields ranging from fundamental cell biology to drug development. For newcomers, the landscape of ROS probes can be daunting, with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) often being the first choice due to its long-standing use. However, a nuanced understanding of its limitations and the strengths of alternative probes is crucial for robust and reliable data. This guide provides an in-depth comparison of DCFH-DA with other common ROS probes, offering detailed experimental protocols and a clear rationale for probe selection.

Section 1: Understanding the Probes - A Comparative Overview

The selection of an appropriate ROS probe is contingent on the specific research question, the type of ROS being investigated, and the experimental system. While DCFH-DA is a widely used general indicator of oxidative stress, other probes offer greater specificity for particular ROS or subcellular compartments.

The Workhorse: 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

DCFH-DA is a cell-permeable compound that, upon entering the cell, is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of certain ROS and peroxidases, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[1][2].

Mechanism of Action:

Caption: Mechanism of DCFH-DA for ROS detection.

Advantages:

-

Ease of Use: The protocol is relatively simple and straightforward[3].

-

Cost-Effective: It is an inexpensive option for general ROS detection[3].

-

High Sensitivity: DCFH-DA is highly sensitive to changes in the cellular redox state[4].

Disadvantages:

-

Lack of Specificity: DCFH-DA is not specific to a single ROS and can be oxidized by various species, including hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl). It does not directly react with hydrogen peroxide (H₂O₂) but rather with its downstream products in the presence of cellular peroxidases[5].

-

Artifacts: The probe can be auto-oxidized, leading to false-positive signals. Furthermore, the DCF radical, an intermediate in the oxidation process, can itself generate ROS, leading to an amplification of the signal that may not reflect the initial cellular state. Light exposure can also cause photo-oxidation[3].

-

Cellular Leakage: The oxidized product, DCF, can leak out of cells, leading to an underestimation of intracellular ROS levels.

The Alternatives: Probes for Specific Applications

For more specific inquiries, a range of other probes are available, each with its own set of advantages and limitations.

DHE is a cell-permeable probe that is oxidized primarily by superoxide anions (O₂⁻) to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence[5].

MitoSOX™ Red is a derivative of DHE that contains a triphenylphosphonium cation, which directs its accumulation in the mitochondria. This allows for the specific detection of superoxide generated within this organelle[6][7].

Amplex™ Red is a non-fluorescent and cell-impermeable probe that, in the presence of horseradish peroxidase (HRP), reacts with hydrogen peroxide (H₂O₂) to produce the highly fluorescent resorufin[5][8][9]. This assay is ideal for measuring H₂O₂ released from cells into the extracellular medium.

Quantitative Comparison of ROS Probes

The following table summarizes the key quantitative characteristics of the discussed ROS probes.

| Feature | DCFH-DA | Dihydroethidium (DHE) | MitoSOX™ Red | Amplex™ Red |

| Primary Target ROS | General Oxidative Stress (H₂O₂, •OH, ONOO⁻)[5] | Superoxide (O₂⁻)[5] | Mitochondrial Superoxide (O₂⁻)[6][7] | Extracellular Hydrogen Peroxide (H₂O₂)[5][8][9] |

| Excitation (nm) | ~495[2] | ~518 (for 2-hydroxyethidium) | ~510[10] | ~571[11] |

| Emission (nm) | ~529[2] | ~606 (for 2-hydroxyethidium) | ~580[10] | ~585[11] |

| Cell Permeability | Yes | Yes | Yes | No[5] |

| Specificity | Low[5] | Moderate to High (for O₂⁻)[5] | High (for mitochondrial O₂⁻)[6][7] | High (for H₂O₂ with HRP)[5][8][9] |

| Photostability | Low[12] | Moderate | Moderate | Moderate |

| Key Advantage | Inexpensive, easy to use[3] | Specific for superoxide | Specific for mitochondrial superoxide | Specific for extracellular H₂O₂ |

| Key Disadvantage | Lack of specificity, prone to artifacts[5] | Can be oxidized by other species to ethidium[5] | Potential for mitochondrial toxicity at high concentrations[13] | Requires exogenous HRP, measures extracellular H₂O₂ only[5] |

Section 2: Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results. The following section provides step-by-step methodologies for the discussed ROS probes.

General Experimental Workflow

The general workflow for measuring intracellular ROS using fluorescent probes involves several key steps, from cell preparation to data analysis.

Caption: General experimental workflow for cellular ROS detection.

Protocol for DCFH-DA

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

-

DCFH-DA powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium (phenol red-free recommended)

-

96-well black, clear-bottom microplate

Procedure:

-

Preparation of DCFH-DA Stock Solution (10 mM):

-

Dissolve 4.87 mg of DCFH-DA in 1 mL of anhydrous DMSO.

-

Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate overnight under standard cell culture conditions.

-

-

Cell Treatment:

-

Remove the culture medium and treat the cells with the compound of interest in fresh, serum-free, and phenol red-free medium for the desired duration. Include appropriate positive and negative controls.

-

-

Preparation of DCFH-DA Working Solution (10-20 µM):

-

Immediately before use, dilute the 10 mM DCFH-DA stock solution in pre-warmed serum-free medium or PBS to a final concentration of 10-20 µM.

-

-

Probe Loading:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate for 30-45 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the DCFH-DA working solution and wash the cells twice with warm PBS to remove any extracellular probe.

-

-

Fluorescence Measurement:

-

Add 100 µL of PBS or phenol red-free medium to each well.

-

Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm[1]. Alternatively, visualize the cells using a fluorescence microscope with a suitable filter set.

-

Protocol for Dihydroethidium (DHE)

This protocol is for the detection of intracellular superoxide in adherent cells.

Materials:

-

DHE powder

-

Anhydrous DMSO

-

PBS or HBSS

-

Cell culture medium

Procedure:

-

Preparation of DHE Stock Solution (10 mM):

-

Dissolve 1 mg of DHE in 315 µL of anhydrous DMSO.

-

Aliquot and store at -20°C to -80°C, protected from light.

-

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the DCFH-DA protocol.

-

-

Preparation of DHE Working Solution (5-10 µM):

-

Dilute the 10 mM DHE stock solution in pre-warmed serum-free medium or PBS to a final concentration of 5-10 µM.

-

-

Probe Loading:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the DHE working solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the DHE working solution and wash the cells twice with warm PBS.

-

-

Fluorescence Measurement:

-

Add fresh PBS or medium to the cells.

-

Measure the fluorescence with excitation at ~518 nm and emission at ~606 nm for 2-hydroxyethidium.

-

Protocol for MitoSOX™ Red

This protocol is for the detection of mitochondrial superoxide in live cells.

Materials:

-

MitoSOX™ Red reagent

-

Anhydrous DMSO

-

HBSS or other suitable buffer

-

Cell culture medium

Procedure:

-

Preparation of MitoSOX™ Red Stock Solution (5 mM):

-

Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO[10].

-

Aliquot and store at -20°C, protected from light.

-

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the DCFH-DA protocol.

-

-

Preparation of MitoSOX™ Red Working Solution (2.5-5 µM):

-

Probe Loading:

-

Remove the culture medium and wash the cells with warm HBSS.

-

Add the MitoSOX™ Red working solution to the cells.

-

Incubate for 10-15 minutes at 37°C, protected from light[14].

-

-

Washing:

-

Gently wash the cells three times with warm HBSS.

-

-

Fluorescence Measurement:

-

Add fresh HBSS or medium to the cells.

-

Measure the fluorescence with excitation at ~510 nm and emission at ~580 nm[10].

-

Protocol for Amplex™ Red Assay

This protocol is for the measurement of H₂O₂ released from cells into the extracellular medium.

Materials:

-

Amplex™ Red reagent

-

Anhydrous DMSO

-

Horseradish Peroxidase (HRP)

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

H₂O₂ for standard curve

Procedure:

-

Preparation of Reagents:

-

Amplex™ Red Stock Solution (10 mM): Dissolve Amplex™ Red in DMSO. Store at -20°C, protected from light.

-

HRP Stock Solution (10 U/mL): Dissolve HRP in reaction buffer. Store at -20°C.

-

H₂O₂ Standard Solutions: Prepare a series of H₂O₂ dilutions in reaction buffer for the standard curve.

-

-

Cell Seeding and Treatment:

-

Seed and treat cells as described in the DCFH-DA protocol. After treatment, collect the cell culture supernatant.

-

-

Preparation of Amplex™ Red Reaction Mixture:

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of the collected cell culture supernatant or H₂O₂ standards to each well.

-

Add 50 µL of the Amplex™ Red reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence with excitation at ~530-560 nm and emission at ~590 nm[16].

-

Section 3: ROS-Mediated Signaling Pathways

ROS are not merely damaging agents but also crucial second messengers in various signaling cascades. Understanding these pathways is essential for interpreting the biological significance of changes in ROS levels.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. ROS can activate several components of the MAPK cascade, including JNK, ERK, and p38 MAPK[17][18].

Caption: ROS-mediated activation of the MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a critical transcription factor involved in inflammatory and immune responses. ROS can activate the NF-κB pathway by promoting the degradation of its inhibitor, IκB[17][19].

Caption: ROS-mediated activation of the NF-κB signaling pathway.

Section 4: Conclusion and Best Practices for Beginners

For beginners, DCFH-DA can be a useful initial tool for assessing general oxidative stress due to its simplicity and low cost. However, it is imperative to be aware of its limitations and to validate key findings with more specific probes.

Best Practices:

-

Start with a Question: Clearly define what you want to measure. Is it a general change in redox state, a specific ROS, or ROS in a particular cellular compartment?

-

Choose the Right Tool: Select the probe that best fits your research question.

-

Optimize and Validate: Always optimize probe concentrations and incubation times for your specific cell type and experimental conditions.

-

Include Proper Controls: Use positive controls (e.g., a known ROS inducer) and negative controls (e.g., an antioxidant) to validate your assay.

-

Be Mindful of Artifacts: Protect your probes and cells from light to prevent photo-oxidation. Be aware of potential interactions between your probe and the compounds you are testing.

-

Confirm with Orthogonal Methods: Whenever possible, confirm your findings using a second, independent method.

By carefully considering the strengths and weaknesses of each probe and adhering to rigorous experimental design, researchers can confidently and accurately measure ROS, paving the way for a deeper understanding of their complex roles in health and disease.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. assaygenie.com [assaygenie.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Sensitivity of activatable reactive oxygen species probes by fluorescence spectroelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of mitochondrial ROS generation with MitoSox Red and mitochondrial membrane potential (ΔΨ) with TMRM [bio-protocol.org]

- 8. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - CZ [thermofisher.com]

- 12. masi.eu [masi.eu]

- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of mitochondrial superoxide with MitoSOX red [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. 2.7. Amplex Red hydrogen peroxide assay [bio-protocol.org]

- 17. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

cellular uptake and hydrolysis of DCFH-DA

An In-depth Technical Guide to the Cellular Uptake and Hydrolysis of DCFH-DA for the Assessment of Intracellular Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely adopted method for the direct measurement of the intracellular redox state. This technical guide provides a comprehensive overview of the fundamental principles governing the cellular uptake, hydrolysis, and subsequent oxidation of DCFH-DA. It details the critical chemical transformations, summarizes key quantitative parameters, and offers standardized experimental protocols for its application. Furthermore, this document addresses the known limitations and potential artifacts associated with the assay, providing researchers with the necessary knowledge to design robust experiments and accurately interpret the resulting data.

Core Mechanism: From Non-Fluorescent Precursor to Fluorescent Reporter

The utility of DCFH-DA as a probe for intracellular reactive oxygen species (ROS) hinges on a three-step process: passive uptake, enzymatic hydrolysis, and oxidative conversion.

-

Cellular Uptake : DCFH-DA is a lipophilic, electrically neutral molecule. These characteristics allow it to readily permeate the lipid bilayer of the cell membrane via passive diffusion, entering the intracellular environment.[1][2][3]

-

Intracellular Hydrolysis : Once inside the cell, ubiquitous intracellular esterases act upon the DCFH-DA molecule. These enzymes catalyze the hydrolysis of the two acetate (diacetate) groups, yielding 2',7'-dichlorodihydrofluorescein (DCFH).[2][3][4][5] This enzymatic cleavage results in a polar, charged molecule that is significantly less membrane-permeable, effectively trapping it within the cytosol.[2][3]

-

Oxidation to DCF : The trapped, non-fluorescent DCFH molecule is the active sensor for oxidative stress. In the presence of various reactive oxygen species and other oxidizing agents, DCFH undergoes a two-electron oxidation to become 2',7'-dichlorofluorescein (DCF).[4][5][6] DCF is a highly fluorescent compound that can be readily detected and quantified using standard fluorescence-based instrumentation.[7][8]

It is critical to note that DCFH does not react directly with hydrogen peroxide (H₂O₂).[6] The oxidation is a complex process mediated by various species including hydroxyl radicals (•OH), peroxyl radicals (ROO•), nitrogen dioxide (•NO₂), and can be catalyzed by heme proteins or cytochrome c.[4][9] Therefore, DCF fluorescence should be interpreted as a general indicator of the overall cellular oxidative state rather than a direct measure of a specific ROS.[4]

Pathway Visualization

The following diagram illustrates the sequential conversion of DCFH-DA to the fluorescent product DCF within a cell.

References

- 1. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 2. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Intracellular mechanisms of solar water disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Limitations of DCFH-DA for Reactive Oxygen Species Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of reactive oxygen species (ROS) are critical in a vast array of research fields, from elucidating cellular signaling pathways to developing novel therapeutics for oxidative stress-related diseases. For decades, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) has been a widely utilized fluorescent probe for this purpose due to its simplicity, high sensitivity, and low cost.[1][2] However, a growing body of evidence highlights significant limitations and potential artifacts associated with its use, which can lead to misinterpretation of data. This technical guide provides an in-depth analysis of the core limitations of DCFH-DA, offering practical guidance and experimental protocols to mitigate these challenges and promote more accurate and reliable ROS detection.

The Chemistry of DCFH-DA: A Deceptively Simple Mechanism

The conventional understanding of DCFH-DA as an ROS probe is based on a two-step process. First, the cell-permeable DCFH-DA is deacetylated by intracellular esterases to form the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). Subsequently, DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using fluorescence microscopy, flow cytometry, or a plate reader.[3][4][5]

DCFH_DA [label="DCFH-DA\n(Cell-Permeable, Non-fluorescent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DCFH [label="DCFH\n(Cell-Impermeable, Non-fluorescent)"]; DCF [label="DCF\n(Fluorescent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Esterases [label="Intracellular\nEsterases", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

DCFH_DA -> DCFH [label="Deacetylation"]; DCFH -> DCF [label="Oxidation"]; Esterases -> DCFH_DA [style=invis]; ROS -> DCFH [style=invis]; }

While this mechanism appears straightforward, the reality is far more complex. The oxidation of DCFH is not specific to ROS and is susceptible to a variety of interfering factors, leading to potential false-positive and false-negative results.

Core Limitations of DCFH-DA

The utility of DCFH-DA is hampered by several key limitations that researchers must be aware of to ensure the integrity of their findings. These limitations are summarized in the table below.

| Limitation Category | Description | Potential Outcome |

| Lack of Specificity | DCFH can be oxidized by a wide range of molecules, not just the commonly targeted ROS such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH).[3][6] It also reacts with reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻), nitrogen dioxide (•NO₂), and nitric oxide (NO•) under certain conditions.[6][7] Furthermore, it is insensitive to certain ROS, such as singlet oxygen.[8] | Inability to identify the specific ROS/RNS responsible for the fluorescent signal. Overestimation of general oxidative stress. |

| Enzymatic & Metal-Catalyzed Oxidation | Heme-containing proteins (e.g., cytochrome c) and peroxidases can directly oxidize DCFH in an ROS-independent manner.[9] Redox-active metal ions, such as iron (Fe²⁺) and copper (Cu⁺), can also catalyze its oxidation.[3] | False-positive signals, particularly in experimental models involving cell death (release of cytochrome c) or treatments that alter metal ion homeostasis. |

| Auto-oxidation & Photo-oxidation | DCFH can be oxidized by molecular oxygen in the air (auto-oxidation), a process that is accelerated over time.[10] It is also highly susceptible to photo-oxidation upon exposure to the excitation light used for fluorescence measurements.[10][11] The fluorescent product, DCF, can itself act as a photosensitizer, further accelerating the oxidation of remaining DCFH.[8] | Increased background fluorescence, leading to false-positive results and an overestimation of ROS levels. Artifactual data generation due to the measurement process itself. |

| Cellular Artifacts | The initial deacetylation of DCFH-DA is dependent on cellular esterase activity, which can vary between cell types and under different experimental conditions.[1] The oxidized product, DCF, is not well-retained within cells and can leak out, leading to an underestimation of ROS production.[7] | Inaccurate quantification of ROS due to variability in probe activation or product retention. Misleading comparisons between different cell types or treatment groups. |

| Interference from Nanomaterials | Certain nanoparticles have been shown to interfere with the DCFH-DA assay.[10] This can occur through direct quenching of DCF fluorescence or by nanoparticles generating their own ROS, leading to a signal that is not representative of cellular oxidative stress.[12] | Underestimation or overestimation of ROS levels in studies involving nanomaterials. |

Experimental Protocols for Investigating DCFH-DA Limitations

To critically evaluate the suitability of DCFH-DA for a specific experimental system, researchers can perform a series of control experiments.

Protocol 1: Assessing Photo-oxidation

Objective: To determine the contribution of light-induced oxidation of DCFH to the overall fluorescence signal.

Methodology:

-

Prepare two sets of cells (or a cell-free solution containing DCFH).

-

Load the cells with DCFH-DA according to a standard protocol.

-

Incubate one set of cells in complete darkness for the duration of the experiment.

-

Expose the second set of cells to the same excitation light source used for measurement, but for varying durations (e.g., 1, 5, 10 minutes) without any experimental treatment.

-

Measure the fluorescence intensity in both sets of samples. A significant increase in fluorescence in the light-exposed group compared to the dark control indicates photo-oxidation.

Protocol 2: Evaluating Auto-oxidation

Objective: To measure the rate of spontaneous, non-enzymatic oxidation of DCFH.

Methodology:

-

Prepare a cell-free solution of deacetylated DCFH in a buffer relevant to the experimental conditions (e.g., PBS, cell culture medium).

-

Divide the solution into multiple wells of a microplate.

-

Incubate the plate at 37°C and measure the fluorescence intensity at regular time intervals (e.g., every 15 minutes for 2 hours) while minimizing light exposure.

-

An increase in fluorescence over time is indicative of auto-oxidation.

Protocol 3: Testing for Cytochrome c-Mediated Oxidation

Objective: To determine if the release of mitochondrial components contributes to DCFH oxidation.

Methodology:

-

Prepare a cell-free solution containing deacetylated DCFH.

-

Add a known concentration of purified cytochrome c to the solution.

-

Measure the fluorescence intensity over time.

-

As a control, include a sample with a cytochrome c inhibitor. A significant increase in fluorescence in the presence of cytochrome c suggests potential for artifactual oxidation.

}

Best Practices and Alternatives

Given these limitations, it is imperative to treat DCFH-DA as a general indicator of a change in cellular redox state rather than a specific and quantitative measure of ROS.[9]

To improve the reliability of data obtained with DCFH-DA, consider the following best practices:

-

Minimize Light Exposure: Protect cells from light at all stages following probe loading to reduce photo-oxidation.[13] Use minimal excitation light intensity and exposure times during data acquisition.

-

Include Appropriate Controls: Always include untreated controls, positive controls (e.g., cells treated with H₂O₂ or another known ROS inducer), and vehicle controls.[5][14] Perform the control experiments outlined above to understand the assay's behavior in your specific system.

-

Use Fresh Reagents: Prepare DCFH-DA working solutions immediately before use to minimize auto-oxidation and hydrolysis.[15]

-

Work in Phenol Red-Free Medium: Phenol red can interfere with fluorescence measurements and should be avoided.[4][14]

-

Validate with Alternative Probes: Corroborate findings from DCFH-DA with other, more specific ROS probes.

Alternatives to DCFH-DA for more specific ROS detection include:

| Probe | Target ROS | Key Features |

| Dihydroethidium (DHE) | Superoxide (O₂⁻) | Upon oxidation, forms 2-hydroxyethidium which intercalates with DNA, emitting red fluorescence.[4] Considered more specific for superoxide than DCFH-DA. |

| MitoSOX™ Red | Mitochondrial Superoxide | A derivative of DHE that specifically targets mitochondria, allowing for the localization of superoxide production to this organelle.[4] |

| Amplex™ Red | Hydrogen Peroxide (H₂O₂) | In the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin. Can be used to measure extracellular H₂O₂.[14] |

| Genetically Encoded Probes (e.g., HyPer) | Hydrogen Peroxide (H₂O₂) | Fluorescent proteins engineered to be sensitive to H₂O₂. Offer high specificity and the ability to target specific subcellular compartments.[15] |

| Singlet Oxygen Sensor Green | Singlet Oxygen (¹O₂) | A highly selective reagent for the detection of singlet oxygen. |

}

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 3. glpbio.com [glpbio.com]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. google.com [google.com]

The Dual Role of Reactive Oxygen Species in Cell Signaling: An In-depth Technical Guide to the DCF Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Oxygen Species (ROS) have transitioned from being viewed solely as detrimental byproducts of metabolism to critical signaling molecules involved in a myriad of cellular processes. Their precise regulation is pivotal for normal physiological functions, while their dysregulation is implicated in numerous pathologies, making them a key area of investigation in drug discovery and development. This technical guide provides a comprehensive overview of the role of ROS in cell signaling and offers a detailed examination of the most widely used method for their detection, the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. This document outlines the core mechanisms of ROS-mediated signaling, presents detailed experimental protocols for the DCF assay, summarizes critical quantitative data, and discusses the limitations and potential artifacts associated with this technique.

The Dichotomy of Reactive Oxygen Species in Cellular Function

ROS are a group of highly reactive molecules derived from oxygen, including the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). While high concentrations of ROS lead to oxidative stress and cellular damage, physiological levels of ROS, a state known as "oxidative eustress," are essential for regulating a vast array of cellular processes.[1] This includes cell proliferation, inflammation, metabolism, and programmed cell death.[2] The specific outcome of ROS signaling is dependent on the concentration, cellular compartment, and duration of ROS exposure.[2]

H₂O₂, due to its relative stability and ability to diffuse across membranes, acts as a key second messenger in many signaling cascades.[2] It can enter cells through aquaporin channels and modulate the activity of various proteins, primarily through the reversible oxidation of cysteine thiolate residues.[1][2] This modification can alter protein structure and function, thereby transducing downstream signals.

Key ROS-Mediated Signaling Pathways

ROS influence a complex network of signaling pathways that are central to cellular homeostasis and disease. Understanding these pathways is crucial for identifying novel therapeutic targets.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38 MAPK, are key transducers of extracellular signals to the nucleus, regulating processes like cell growth, differentiation, and apoptosis.[3] ROS can activate MAPK pathways, leading to the nuclear translocation of transcription factors such as AP-1, c-Fos, and c-Jun, which in turn regulate the expression of genes involved in antioxidant defense and other cellular responses.[4]

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. ROS can activate this pathway by promoting the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and other target genes.[4][5]

Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. ROS can oxidize specific cysteine residues on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of a battery of antioxidant and cytoprotective genes.[3]

The DCFH-DA Assay for Measuring Intracellular ROS

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[6] The principle of the assay relies on the cell-permeant nature of DCFH-DA.

Once inside the cell, intracellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell.[7] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using various methods.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the DCFH-DA assay compiled from various sources.

| Parameter | Value | Source(s) |

| DCFH-DA Working Concentration | 10 - 50 µM (optimization recommended) | [10] |

| Incubation Time with DCFH-DA | 15 - 60 minutes | [7] |

| Incubation Temperature | 37°C | [10][11] |

| DCF Excitation Wavelength | ~485 nm | [8][9][12] |

| DCF Emission Wavelength | ~530 nm | [8][11][12] |

| Positive Control (e.g., H₂O₂) | 100 µM for 24 hours (cell-type dependent) | [9] |

| Positive Control (e.g., Pyocyanin) | 1 mM working concentration | [10] |

Experimental Protocols

Detailed methodologies for performing the DCFH-DA assay are provided below for different experimental setups.

Methodology:

-

Seed adherent cells in a dark, clear-bottomed 96-well microplate at a density of approximately 50,000 cells per well and culture overnight.[10]

-

Prepare a fresh working solution of DCFH-DA at a concentration of 20 µM in 1x assay buffer or phenol red-free media.[10]

-

Remove the culture medium from the cells.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[10]

-

Remove the DCFH-DA solution and wash the cells gently with 1x assay buffer or PBS.[11]

-

Add the test compounds, positive controls (e.g., H₂O₂ or pyocyanin), and vehicle controls to the respective wells.[10][11]

-

Incubate the plate for the desired treatment time at 37°C.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[11][12]

Methodology:

-

Culture suspension cells to the desired density (e.g., 1.5 x 10⁵ cells per experimental condition).[10]

-

Collect the cells by centrifugation and wash once with sterile PBS.[10]

-

Resuspend the cell pellet in a fresh 20 µM working solution of DCFH-DA in complete culture medium at a concentration of 1x10⁶ cells/mL.[10]

-

Incubate the cells for 30 minutes at 37°C in the dark.[10]

-

Pellet the cells, remove the supernatant, and resuspend in 1x assay buffer. Repeat this wash step.[10]

-

Resuspend the final cell pellet in 1x assay buffer.

-

Add test compounds or controls and incubate for the desired time.

-

Analyze the cells immediately by flow cytometry, detecting the DCF fluorescence in the appropriate channel (e.g., FITC channel).[7] To distinguish live from dead cells, co-staining with a viability dye like Propidium Iodide (PI) is recommended.[13][14]

Limitations and Considerations for the DCF Assay

While the DCFH-DA assay is a valuable tool, it is crucial to be aware of its limitations to avoid misinterpretation of data.

-

Lack of Specificity: DCFH can be oxidized by a variety of ROS and reactive nitrogen species (RNS), not just H₂O₂.[13][15] Therefore, it is a measure of total cellular oxidant levels.

-

Indirect Detection: DCFH does not directly react with H₂O₂. The reaction is often mediated by cellular peroxidases or transition metals.[15][16]

-

Potential for Artifacts:

-

The probe itself can be a source of ROS through auto-oxidation, leading to an amplified signal.[15]

-

Cell-free interactions between the DCF probe and certain test compounds can lead to false-positive results.[6]

-

The presence of serum, heme proteins, and certain culture media components can influence the conversion of DCFH-DA to DCF.[6]

-

Photodegradation of the probe can occur, so it is essential to protect the reagents and stained cells from light.

-

-

Probe Leakage: The deacetylated DCFH can leak from cells, leading to an underestimation of intracellular ROS. The use of the chloromethyl derivative (CM-H₂DCFDA) can improve intracellular retention.[14]

Conclusion and Future Perspectives

References

- 1. Reactive oxygen species and cell signaling. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. hellobio.com [hellobio.com]

- 11. arigobio.com [arigobio.com]

- 12. mdpi.com [mdpi.com]

- 13. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 15. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

An In-depth Technical Guide to Measuring Reactive Oxygen Species (ROS) by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational principles and practical considerations for the measurement of intracellular reactive oxygen species (ROS) using flow cytometry. It is designed to equip researchers with the knowledge to design, execute, and interpret ROS detection experiments with accuracy and reproducibility.

Core Principles of Flow Cytometry

Flow cytometry is a powerful technique that allows for the rapid analysis of single cells or particles in a fluid stream.[1][2][3] The basic principle involves passing a hydrodynamically focused stream of single cells through a laser beam.[1] As each cell passes through the laser, it scatters the light and, if fluorescently labeled, will emit fluorescence.[2] Detectors collect this scattered and emitted light, which is then converted into electronic signals that are processed by a computer.[4]

Two primary types of light scatter are measured:

-

Forward Scatter (FSC): This is proportional to the cell's size.[5]

-

Side Scatter (SSC): This is proportional to the cell's internal complexity or granularity.[5]

By analyzing the FSC and SSC, different cell populations within a heterogeneous sample can be distinguished.[6] When combined with fluorescent labeling, flow cytometry enables the quantification of specific cellular components or processes, such as the presence of ROS.

Reactive Oxygen Species (ROS) in Cellular Biology

Reactive oxygen species are chemically reactive molecules containing oxygen, such as peroxides, superoxide, and the hydroxyl radical.[7] They are natural byproducts of the normal metabolism of oxygen and play important roles in cell signaling and maintaining homeostasis.[7] However, excessive ROS production can lead to oxidative stress, a condition that can cause significant damage to cellular structures, including DNA, proteins, and lipids, ultimately resulting in cell death.[8][9] Dysregulated redox signaling is implicated in various inflammatory pathways and cardiovascular diseases.[10]

Given their dual role in both physiological signaling and pathological processes, the accurate measurement of ROS is crucial in many areas of biological research and drug development.[7]

Fluorescent Probes for ROS Detection

The measurement of ROS by flow cytometry relies on the use of cell-permeant, ROS-sensitive fluorescent probes. These probes are initially non-fluorescent but become fluorescent upon oxidation by ROS. The intensity of the fluorescence signal is proportional to the amount of ROS present within the cell.

A variety of fluorescent probes are available, each with specificity for different ROS species. The choice of probe is critical and should be based on the specific ROS molecule of interest.

Table 1: Common Fluorescent Probes for ROS Detection by Flow Cytometry

| Probe Name | Abbreviation | Target ROS | Excitation (nm) | Emission (nm) | Recommended Concentration | Notes |

| 2',7'-Dichlorodihydrofluorescein diacetate | H2DCFDA / DCFH-DA | H₂O₂, OH•, ROO• | ~488 | ~529 | 0.1 - 10 µM | Most widely used ROS indicator.[8][9][11][12] Can be prone to auto-oxidation. |

| Dihydroethidium | DHE | Superoxide (O₂⁻) | ~518 | ~606 | 50 µM | Oxidized to ethidium bromide, which intercalates with DNA.[11][13] |

| MitoSOX™ Red | - | Mitochondrial Superoxide (O₂⁻) | ~510 | ~580 | 1 µM | Specifically targeted to the mitochondria.[13] |

| CellROX® Orange Reagent | - | Superoxide and hydroxyl radicals | ~545 | ~565 | 1 µM | Can be used in live cells and is compatible with formaldehyde fixation. |

| MitoPY1 | - | Mitochondrial Hydrogen Peroxide (H₂O₂) | ~503 | ~529 | 10 µM | Specifically detects hydrogen peroxide in the mitochondria.[13] |

| 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate | DAF-FM diacetate | Nitric Oxide (NO) | ~495 | ~515 | 1 µM | Used for the detection of reactive nitrogen species (RNS).[13][14] |

Experimental Workflow and Protocols

A typical workflow for measuring ROS by flow cytometry involves cell preparation, staining with a fluorescent probe, data acquisition, and data analysis.

The following diagram illustrates the key steps in a ROS flow cytometry experiment.

Caption: General workflow for ROS measurement by flow cytometry.

This protocol provides a step-by-step guide for measuring intracellular ROS using the common probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

H2DCFDA (stock solution in DMSO)

-

Positive control (e.g., H₂O₂)

-

Negative control (e.g., N-acetylcysteine, NAC)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Controls:

-

Unstained Control: A sample of untreated cells without any fluorescent probe. This is used to set the baseline fluorescence.

-

Positive Control: Treat cells with a known ROS inducer, such as 0.1 mM H₂O₂ for 20 minutes, to ensure the probe is working correctly.[8]

-

Negative Control: Treat cells with a ROS scavenger, like 5 mM N-acetylcysteine (NAC) for 1 hour, before staining to confirm that the measured signal is from ROS.[8]

-

-

Staining:

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).[16]

-

Resuspend the cell pellet in pre-warmed PBS or HBSS containing the desired concentration of H2DCFDA (e.g., 0.1 µM working solution).[8] The cell density should be around 1 x 10⁶ cells/mL.[8]

-

Incubate the cells at 37°C for 30 minutes, protected from light.[8][12]

-

-

Washing:

-

After incubation, centrifuge the cells to remove the staining solution.

-

Gently resuspend the cell pellet in pre-warmed PBS.

-

Repeat the wash step twice to ensure all extracellular probe is removed.[8]

-

-

Data Acquisition:

The following diagram illustrates how H2DCFDA works to detect intracellular ROS.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Flow Cytometry Guide: Principles, Applications | Danaher Life Sciences [lifesciences.danaher.com]

- 3. Flow cytometry: basic principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotech.ufl.edu [biotech.ufl.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Data analysis in flow cytometry | Abcam [abcam.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 9. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]

- 10. Dysregulated Redox Signaling and Its Impact on Inflammatory Pathways, Mitochondrial Dysfunction, Autophagy and Cardiovascular Diseases [mdpi.com]

- 11. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]

- 12. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Cellular reactive oxygen species (ROS) assay strategy [absin.net]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to DCFH-DA Staining for Cellular Reactive Oxygen Species (ROS) Detection

For Researchers, Scientists, and Drug Development Professionals